Betonicine hydrochloride, also known as (-)-betonicine, is a naturally occurring alkaloid with the chemical formula and a molecular weight of approximately 159.18 g/mol. It is derived from the plant Achillea millefolium, commonly known as yarrow, which belongs to the Asteraceae family. The compound features a pyrrolidine structure, specifically identified as (2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate. Betonicine hydrochloride is notable for its hemostatic properties and its role as a quorum-sensing inhibitor, which can impede bacterial communication and resistance mechanisms .
Betonicine hydrochloride exhibits significant biological activities:
The synthesis of betonicine hydrochloride can be achieved through several methods:
Research on betonicine hydrochloride's interactions with other compounds is limited but suggests potential synergies with other anti-infective agents. Its role as a quorum-sensing inhibitor indicates that it may enhance the efficacy of antibiotics by preventing bacteria from communicating and forming biofilms, which are often resistant to treatment . Further studies are needed to fully elucidate these interactions and their implications for therapeutic use.
Betonicine hydrochloride shares structural similarities with several other alkaloids and compounds derived from natural sources. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Proline | Amino Acid | Basic building block for proteins; not an alkaloid |
| Quercetin | Flavonoid | Antioxidant properties; involved in plant defense |
| Berberine | Isoquinoline Alkaloid | Known for antimicrobial activity; used in traditional medicine |
| Caffeine | Xanthine Alkaloid | Stimulant effects; widely consumed in beverages |
Uniqueness of Betonicine Hydrochloride:
Betonicine hydrochloride (C₇H₁₄ClNO₃) is the hydrochloride salt of betonicine, a pyrrolidine alkaloid derived from trans-4-hydroxy-L-proline. The molecular weight of the compound is 195.64 g/mol, with a chloride counterion contributing to its ionic structure. Its IUPAC name, (2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid; chloride, reflects its stereochemistry: a hydroxyl group at the C4 position and a carboxylate group at C2 within a dimethylpyrrolidinium framework.
The compound’s SMILES notation, C[N+]1(CC@@HO)C.[Cl-], encodes its chiral centers and ionic nature. Betonicine hydrochloride is distinguished from its parent compound, betonicine (C₇H₁₃NO₃), by the addition of hydrochloric acid during synthesis, which protonates the tertiary amine to form a quaternary ammonium salt. Key identifiers include:
| Property | Betonicine Hydrochloride | Betonicine |
|---|---|---|
| CAS Number | 101198-81-6 | 515-25-3 |
| Molecular Formula | C₇H₁₄ClNO₃ | C₇H₁₃NO₃ |
| Molecular Weight | 195.64 g/mol | 159.18 g/mol |
| Synonym | IGV5268VCL | trans-4-hydroxy-L-proline betaine |
This table highlights the structural and compositional differences between the two forms.
Betonicine was first isolated in the mid-20th century from Achillea species, notably Achillea millefolium (yarrow), where it functions as an osmoprotectant. The hydrochloride derivative emerged later as a stable crystalline form for laboratory use, enabling precise spectroscopic characterization. Early studies by Bashir et al. (1994) identified its cell-protective properties in Bacillus subtilis, marking its initial relevance in microbial stress response research. The compound’s biosynthesis pathway, linked to proline metabolism, was elucidated through isotopic labeling experiments in the 1990s, revealing its derivation from glutamate via Δ¹-pyrroline-5-carboxylate (P5C).
Betonicine occurs naturally in Achillea setacea and Achillea nobilis, often accumulating in leaf tissues under drought or salinity stress. Its biosynthesis parallels the glutamate pathway of proline synthesis:
In contrast, the ornithine pathway contributes minimally to betonicine production, as δ-aminotransferase activity in plants preferentially channels ornithine into arginine synthesis rather than proline derivatives. The hydrochloride form is not naturally abundant; it is typically synthesized in vitro by treating betonicine with hydrochloric acid to enhance solubility for chromatographic analysis.
Betonicine hydrochloride can be synthesized through multiple chemical pathways, each offering distinct advantages in terms of yield, purity, and scalability. The compound, chemically known as (2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate hydrochloride, features a pyrrolidine ring structure that can be accessed through various synthetic approaches [1] .
The direct quaternization pathway represents the most straightforward synthetic route, involving the treatment of betonicine base with hydrochloric acid under controlled conditions. This method achieves yields of 85-95% with purities exceeding 98.5% when conducted in aqueous medium at pH 2.0 [3] [4]. The reaction proceeds through protonation of the tertiary amine nitrogen, forming the quaternary ammonium salt characteristic of the hydrochloride form [5] [6].
The glutamate biosynthetic pathway mimics the natural production route found in Achillea species, utilizing L-glutamate as the starting material . This pathway proceeds through the formation of Δ¹-pyrroline-5-carboxylate (P5C) intermediate, followed by enzymatic reduction and subsequent methylation reactions. While this biologically relevant approach yields 60-75% with 92% purity, it requires specialized enzymatic conditions and longer reaction times [7].
Proline methylation routes offer an alternative synthetic strategy, beginning with trans-4-hydroxy-L-proline and employing dimethylation with methyl iodide under basic conditions . This approach achieves 70-80% yields with 95.5% purity, providing a balance between synthetic accessibility and product quality. The reaction requires careful control of methylation conditions to prevent over-alkylation and side product formation [5].
Acid hydrolysis of natural extracts represents a semi-synthetic approach where betonicine is liberated from plant glycosides using acidified ethanol under reflux conditions [9]. However, this method suffers from low yields (15-25%) and moderate purity (85%), making it economically unfavorable for large-scale production [9] [10].
Two-step esterification-neutralization processes, originally developed for betaine hydrochloride synthesis, have been adapted for betonicine production [3] [11]. These methods employ sulfuric acid catalysis at elevated temperatures (120°C for 24 hours), achieving 80-90% yields with 96.5% purity [12]. The process requires careful pH control during neutralization to prevent hydrolysis of the desired product [13] [14].
| Synthesis Route | Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Quaternization with HCl | Betonicine base | HCl in aqueous medium, pH 2.0 | 85-95 | 98.5 |
| Glutamate Pathway via P5C | L-Glutamate | P5C intermediate, enzymatic reduction | 60-75 | 92.0 |
| Proline Methylation Route | Trans-4-hydroxy-L-proline | Dimethylation with CH₃I, base catalysis | 70-80 | 95.5 |
| Acid Hydrolysis of Natural Extracts | Achillea millefolium extract | Acidified ethanol, reflux conditions | 15-25 | 85.0 |
| Two-step Esterification-Neutralization | Betaine | H₂SO₄ catalyst, 120°C, 24h | 80-90 | 96.5 |
Natural extraction of betonicine from plant sources, particularly Achillea millefolium (yarrow), requires sophisticated techniques to achieve acceptable yields and purities. The compound naturally occurs at concentrations of 0.8-1.2% dry weight in salt-stressed plants, with accumulation primarily in leaf tissues under drought or salinity conditions [15].
Ultrasound-assisted extraction (UAE) has emerged as a highly effective technique for betonicine recovery from plant matrices [16] [17]. Optimal conditions include pH 6.3, extraction temperature of 35°C, extraction time of 35 minutes, and a liquid-to-solid ratio of 20:1 [17]. Under these conditions, recovery yields of 78-85% can be achieved with final purities of 85-90% [17] [18]. The technique benefits from enhanced mass transfer due to acoustic cavitation, reducing extraction times compared to conventional methods [19] [16].
Subcritical water extraction represents an environmentally friendly approach utilizing water at elevated temperatures (120-200°C) and moderate pressures [20]. Extraction times of 10-30 minutes with hydrochloric acid concentrations of 0-1.5% yield recovery rates of 65-80% with purities of 75-85% [20]. This method eliminates the need for organic solvents while maintaining reasonable extraction efficiency [20].
Supercritical carbon dioxide extraction offers exceptional selectivity for betonicine isolation, operating at 40°C and 250 bar pressure with 10% ethanol as co-solvent [16]. While recovery yields are moderate (55-70%), the technique achieves high purities of 90-95% due to the selective nature of supercritical fluid extraction [16]. The method requires significant capital investment but provides superior product quality [16].
Microwave-assisted extraction enables rapid processing with extraction times of only 15 minutes at 80°C using 600W microwave power [16]. Recovery yields of 70-82% with purities of 80-88% make this technique attractive for rapid screening and small-scale production [16]. The method relies on selective heating of polar compounds, enhancing extraction kinetics [16].
High-speed counter-current chromatography (HSCCC) provides exceptional purification capabilities for betonicine isolation [21]. Using a chloroform:methanol:water (4:3:2) mobile phase system, recovery yields of 92-98% with purities of 96-99% can be achieved [21]. The technique eliminates irreversible adsorption issues associated with solid-phase chromatography, ensuring excellent sample recovery [21].
| Technique | Optimal Conditions | Recovery Yield (%) | Final Purity (%) | Processing Time |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction | pH 6.3, 35°C, 35 min, 20:1 solvent ratio | 78-85 | 85-90 | 35 minutes |
| Subcritical Water Extraction | 120-200°C, 10-30 min, 0-1.5% HCl | 65-80 | 75-85 | 10-30 minutes |
| Supercritical CO₂ Extraction | 40°C, 250 bar, CO₂ + 10% ethanol | 55-70 | 90-95 | 2-4 hours |
| Microwave-Assisted Extraction | 80°C, 600W, 15 min extraction | 70-82 | 80-88 | 15 minutes |
| High-Speed Counter-Current Chromatography | CHCl₃:MeOH:H₂O (4:3:2) mobile phase | 92-98 | 96-99 | 4-8 hours |
Flash chromatography serves as an essential purification step for crude plant extracts, utilizing silica or reverse-phase C18 columns for rapid fractionation [16]. Sephadex LH-20 chromatography provides excellent cleanup capabilities for phenolic compounds, with its dual hydrophilic-lipophilic nature enabling effective separation of betonicine from co-extracted plant metabolites [16]. Preparative high-performance liquid chromatography (HPLC) represents the gold standard for final purification, achieving purities exceeding 99% through careful optimization of column selection and mobile phase composition [16].
The formation of betonicine hydrochloride requires precise control of multiple parameters to achieve optimal yield and crystal quality. Salt formation follows established principles of acid-base chemistry, where the tertiary amine nitrogen of betonicine accepts a proton from hydrochloric acid, forming the quaternary ammonium salt [13] [14].
Hydrochloric acid concentration represents the most critical parameter, with optimal ranges of 2.0-3.5 M and a critical value of 2.8 M [13] [14]. Concentrations below 2.0 M result in incomplete salt formation, while concentrations above 3.5 M can lead to side reactions and impurity formation [13]. The pH must be maintained between 1.5-2.5, with 2.0 being the critical value for maximum yield and purity [13] [14].
Temperature control during crystallization significantly impacts crystal morphology and size distribution [22] [23]. Optimal temperatures range from 15-25°C, with 20°C identified as the critical value [22] [24]. Lower temperatures favor nucleation over crystal growth, potentially leading to smaller crystals, while higher temperatures may promote impurity formation through thermal degradation [22] [24].
Crystallization time affects both yield and crystal quality, with optimal ranges of 12-24 hours and a critical value of 18 hours [22] [23]. Shorter times result in incomplete crystallization, while extended periods may lead to crystal agglomeration or polymorphic transitions [22] [24]. The crystallization process must be carefully monitored to ensure optimal particle size distribution [24].
Solvent system selection plays a crucial role in crystal formation kinetics and final product quality [22] [23]. Water-ethanol mixtures in a 3:1 ratio provide optimal crystallization conditions, balancing solubility and supersaturation driving force [22] [23]. Pure water systems may lead to rapid precipitation and poor crystal quality, while high ethanol concentrations can prevent adequate supersaturation [22].
Cooling rate control significantly influences nucleation and growth rates [22] [23]. Optimal cooling rates of 0.5-1.0°C per minute, with a critical value of 0.7°C per minute, provide the best balance between nucleation and growth kinetics [22] [24]. Rapid cooling promotes nucleation, leading to smaller crystals, while slow cooling favors larger crystal formation [22] [23].
| Parameter | Optimal Range | Critical Value | Impact on Yield | Impact on Purity |
|---|---|---|---|---|
| HCl Concentration (M) | 2.0-3.5 | 2.8 | High | High |
| Temperature (°C) | 15-25 | 20 | Medium | Low |
| pH | 1.5-2.5 | 2.0 | High | Very High |
| Crystallization Time (hours) | 12-24 | 18 | Medium | Medium |
| Solvent System | Water:Ethanol (3:1) | Water:Ethanol (3:1) | High | High |
| Cooling Rate (°C/min) | 0.5-1.0 | 0.7 | Medium | High |
Nucleation control strategies involve careful seeding procedures and controlled supersaturation levels [22] [23]. Spontaneous nucleation can be minimized through filtration of crystallization solutions and use of clean glassware to prevent heterogeneous nucleation [22]. Agitation control maintains uniform concentration and temperature throughout the crystallization vessel, preventing local supersaturation zones that could lead to poor crystal quality [24].
Polymorphic control ensures consistent crystal form production, as different polymorphs may exhibit varying solubility and stability characteristics [13]. Temperature cycling and controlled dehydration procedures help maintain the desired crystalline form throughout the process [13]. Impurity rejection during crystallization can be enhanced through controlled crystallization rates and appropriate mother liquor management [24].
Industrial-scale production of betonicine hydrochloride faces numerous technical, economic, and regulatory challenges that significantly impact commercial viability. These challenges span the entire production chain from raw material sourcing to final product packaging and distribution [25] [12] [26].
Raw material supply represents the most significant challenge for natural product-based production [26] [15]. Seasonal variation in plant alkaloid content ranges from 0.8-1.2% dry weight, creating supply chain instability and cost fluctuations [15]. Weather conditions, soil quality, and harvesting timing all influence betonicine content in source plants [15]. Geographic variations in Achillea millefolium populations further complicate consistent sourcing strategies [9] [15]. Biotechnological production through metabolic engineering offers a promising solution, potentially providing consistent yields independent of agricultural variables [26] [27].
Process scalability issues emerge when transitioning from laboratory to industrial scales [12] [28]. Heat transfer inefficiency in large reactors can lead to temperature gradients and uneven reaction conditions [28]. Mass transfer limitations become more pronounced at larger scales, potentially reducing extraction and purification efficiencies [28]. Advanced reactor designs incorporating continuous processing capabilities and improved mixing systems can address these scalability challenges [28].
Quality control requirements for pharmaceutical-grade betonicine hydrochloride demand sophisticated analytical capabilities and process monitoring systems [12] [28]. Maintaining consistent crystal size distribution across production batches requires precise control of nucleation and growth parameters [24] [28]. Impurity profiles must be consistently monitored and controlled to meet regulatory specifications [28]. In-line monitoring systems and automated control technologies provide real-time feedback for maintaining product quality [12] [28].
Environmental compliance poses significant challenges for industrial betonicine production [12]. Solvent recovery and waste management systems require substantial capital investment and ongoing operational costs [12]. Hydrochloric acid processing generates corrosive waste streams that demand specialized treatment facilities [12]. Closed-loop systems and green chemistry approaches can minimize environmental impact while reducing operating costs [12].
Economic viability remains questionable due to the high costs associated with plant extraction compared to synthetic alternatives [12] [26]. Limited market demand for betonicine hydrochloride restricts economies of scale that could improve production economics [12]. Competition from synthetic betaine analogs with similar biological activities creates additional market pressure [12]. Process optimization and development of alternative feedstocks represent potential pathways to improved economic performance [12] [29].
Technical limitations include equipment corrosion from hydrochloric acid processing, requiring specialized materials and protective coatings [12] [30]. Crystallization equipment must accommodate the specific requirements for betonicine hydrochloride formation, including precise temperature and pH control [12]. Analytical instrumentation capable of detecting trace impurities and monitoring critical quality attributes requires significant investment [12] [30].
| Challenge Category | Specific Issues | Severity Level | Proposed Solutions |
|---|---|---|---|
| Raw Material Supply | Seasonal variation in plant alkaloid content (0.8-1.2%) | High | Biotechnological production, metabolic engineering |
| Process Scalability | Heat transfer inefficiency in large reactors | Medium | Advanced reactor design, continuous processing |
| Quality Control | Maintaining consistent crystal size distribution | High | In-line monitoring, automated control systems |
| Environmental Compliance | Solvent recovery and waste management | Medium | Closed-loop systems, green chemistry approaches |
| Economic Viability | High cost of plant extraction vs synthetic routes | High | Process optimization, alternative feedstocks |
| Technical Limitations | Equipment corrosion from HCl processing | Medium | Corrosion-resistant materials, protective coatings |
Regulatory compliance adds additional complexity through requirements for Good Manufacturing Practices (cGMP), environmental impact assessments, and worker safety protocols [12]. Intellectual property considerations may limit access to optimal production methods, requiring development of alternative approaches or licensing arrangements [12]. Supply chain resilience becomes critical for maintaining consistent production schedules, necessitating multiple supplier relationships and inventory management strategies [12].